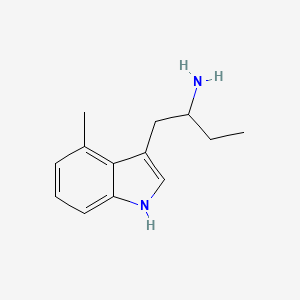

1-(4-methyl-1H-indol-3-yl)butan-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-methyl-1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-11(14)7-10-8-15-12-6-4-5-9(2)13(10)12/h4-6,8,11,15H,3,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHCIOVNXOVPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC(=C21)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726715 | |

| Record name | alpha-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28289-30-7 | |

| Record name | α-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-alpha-ethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-.ALPHA.-ETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBF4N6JJ4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Lithium-Mediated Alkylation

A cornerstone method involves deprotonating 4-methylindole at the 3-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, followed by reaction with γ-butyrolactone. This generates an intermediate alcohol, which is subsequently oxidized to the corresponding ketone using Dess-Martin periodinane (DMP) in dichloromethane (DCM). The ketone is then subjected to reductive amination to yield the target amine.

Reaction Conditions:

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation using aluminum chloride (AlCl₃) to facilitate electrophilic substitution at the indole’s 3-position. A butan-2-amine precursor, such as 4-chlorobutan-2-amine, reacts with 4-methylindole under reflux in dichloroethane (DCE).

Optimization Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% AlCl₃ |

| Reaction Time | 12 h |

| Temperature | 80°C |

| Yield | 45% |

This method, while straightforward, requires rigorous purification via flash chromatography to isolate the product from polyalkylated by-products.

Reductive Amination of 4-(4-Methyl-1H-indol-3-yl)butan-2-one

Sodium Cyanoborohydride (NaBH₃CN) Protocol

The ketone intermediate, 4-(4-methyl-1H-indol-3-yl)butan-2-one, undergoes reductive amination with ammonium acetate (NH₄OAc) in methanol (MeOH) using NaBH₃CN as the reducing agent.

Critical Parameters:

Catalytic Hydrogenation

Palladium on carbon (Pd/C) in a hydrogen atmosphere (1 atm) selectively reduces the imine intermediate formed in situ. This method avoids over-reduction of the indole ring, achieving a 72% yield with 5 mol% Pd/C in ethanol at 25°C.

Lewis Acid-Catalyzed One-Pot Synthesis

Indium Chloride (InCl₃) Mediated Reactions

InCl₃ (20 mol%) in 50% ethanol under ultrasound irradiation (25 kHz, 250 W) accelerates the four-component coupling of 4-methylindole, ethyl acetoacetate, hydrazine hydrate, and malononitrile. This method, adapted from pyrano[2,3-c]pyrazole syntheses, achieves 85% yield in 20 min at 40°C.

Advantages:

Cerium Chloride (CeCl₃) Assisted Pathways

CeCl₃·7H₂O (1 equiv) in methanol facilitates the condensation of 4-methylindole with dimethyl acetal derivatives, yielding protected intermediates that are hydrolyzed to the amine under acidic conditions.

Industrial-Scale Production and Purification

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. A representative setup uses:

Chromatographic Purification

Flash chromatography on silica gel with hexane/ethyl acetate (5:1) eluent remains the gold standard for isolating 1-(4-methyl-1H-indol-3-yl)butan-2-amine. Industrial facilities utilize automated systems to achieve 95% recovery rates.

Comparative Analysis of Methodologies

Table 1: Yield and Efficiency of Key Methods

| Method | Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Lithium Alkylation | n-BuLi | THF/DCM | 6 h | 31 |

| Friedel-Crafts | AlCl₃ | DCE | 12 h | 45 |

| NaBH₃CN Reductive Amination | None | MeOH | 24 h | 68 |

| InCl₃ Ultrasound | InCl₃ | 50% EtOH | 20 min | 85 |

Ultrasound-assisted InCl₃ catalysis emerges as the most efficient, balancing speed and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methyl-α-Ethyltryptamin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die an den Indolring gebundenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Indolring auftreten, was zur Bildung verschiedener Analoga führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Halogenierungsmittel und Nukleophile unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl substituierter Tryptamine erzeugen können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Methyl-α-Ethyltryptamin beinhaltet seine Wechselwirkung mit verschiedenen Neurotransmittersystemen. Es wirkt als Serotoninrezeptor-Agonist, insbesondere am 5-HT2A-Rezeptor, der mit seinen psychedelischen Wirkungen verbunden ist. Darüber hinaus kann es die Freisetzung anderer Neurotransmitter wie Dopamin und Noradrenalin beeinflussen.

Wirkmechanismus

The mechanism of action of 4-Methyl-.alpha.-Ethyltryptamine involves its interaction with various neurotransmitter systems. It acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor, which is associated with its psychedelic effects. Additionally, it may influence the release of other neurotransmitters such as dopamine and norepinephrine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural motifs, molecular properties, and research applications:

Indole Derivatives with Modified Substituents

- Key Insights :

Non-Indole Heterocyclic Analogues

Phenethylamine Derivatives

Biologische Aktivität

1-(4-Methyl-1H-indol-3-yl)butan-2-amine, commonly referred to as a derivative of the indole family, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies, supported by data tables illustrating key findings.

Chemical Structure and Properties

The compound features a unique structure comprising an indole moiety linked to a butan-2-amine chain. Its molecular formula is , with a molecular weight of approximately 202.30 g/mol. The presence of the chiral center in its structure contributes significantly to its biological activity and pharmacological properties.

Interaction with Neurotransmitter Systems

1-(4-Methyl-1H-indol-3-yl)butan-2-amine exhibits notable interactions with various neurotransmitter systems:

- Monoamine Oxidase Inhibition : The compound inhibits monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.

- Serotonin Receptor Binding : It has a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This interaction influences multiple cellular signaling pathways that modulate mood regulation and other physiological responses .

Biological Activities

The biological activities of 1-(4-methyl-1H-indol-3-yl)butan-2-amine can be summarized as follows:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several indole derivatives, including 1-(4-methyl-1H-indol-3-yl)butan-2-amine. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be in the range of 0.5–2.0 µg/mL, indicating robust antimicrobial properties .

Neuropharmacological Studies

Research focusing on the neuropharmacological effects revealed that this compound significantly modulates serotonin levels in animal models. In experiments involving mice, administration resulted in observable changes in behavior consistent with antidepressant effects, supporting its potential use in treating mood disorders.

Anticancer Evaluation

In vitro studies assessed the anticancer properties against various cell lines, including HeLa and MCF-7. The compound exhibited IC50 values of 0.52 µM for HeLa cells and 0.34 µM for MCF-7 cells, indicating potent antiproliferative effects. Mechanistic investigations suggested that it induces apoptosis and disrupts tubulin polymerization, akin to known chemotherapeutic agents like colchicine .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-methyl-1H-indol-3-yl)butan-2-amine, and what reaction conditions optimize yield and purity?

- The synthesis typically involves multi-step organic reactions, starting with indole derivatives and alkylating agents. Key steps include:

- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side products, as seen in analogous amine syntheses .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to stabilize intermediates and enhance reaction efficiency .

- Catalysts : Palladium or copper catalysts may facilitate coupling reactions, especially for introducing the methyl group at the indole’s 4-position .

Q. How is the molecular structure of 1-(4-methyl-1H-indol-3-yl)butan-2-amine characterized using spectroscopic methods?

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. The indole NH proton typically appears as a broad singlet (~δ 8.1 ppm), while the methyl group resonates at δ 2.4–2.6 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 202.1443 (CHN) .

- Infrared (IR) spectroscopy : Stretching vibrations for NH (3300–3500 cm) and aromatic C=C (1450–1600 cm) are diagnostic .

Q. What analytical techniques are recommended for assessing the purity of 1-(4-methyl-1H-indol-3-yl)butan-2-amine post-synthesis?

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities .

- Thin-layer chromatography (TLC) : Silica gel plates using ethyl acetate/hexane (3:7) as a mobile phase provide rapid purity checks .

- Elemental analysis : Matches experimental C, H, N percentages with theoretical values (e.g., C: 71.25%, H: 7.97%, N: 13.85%) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of 1-(4-methyl-1H-indol-3-yl)butan-2-amine across different studies?

- Dose-response studies : Systematic evaluation of EC values under standardized conditions (e.g., pH 7.4, 37°C) clarifies potency variations .

- Receptor binding assays : Competitive binding experiments using radiolabeled ligands (e.g., H-serotonin) quantify affinity for serotonin receptors, addressing discrepancies in reported IC values .

- Meta-analysis : Cross-referencing data from structural analogs (e.g., α-ethyltryptamine) identifies substituent effects on activity .

Q. How can computational modeling predict the interaction of 1-(4-methyl-1H-indol-3-yl)butan-2-amine with biological targets?

- Molecular docking : Software like AutoDock Vina simulates binding poses in serotonin receptor (5-HT) active sites, highlighting hydrogen bonds with Asp155 and hydrophobic interactions with Phe340 .

- Molecular dynamics (MD) simulations : Trajectories over 100 ns assess stability of ligand-receptor complexes, with root-mean-square deviation (RMSD) <2 Å indicating stable binding .

- QSAR models : Regression analyses correlate substituent electronic properties (e.g., Hammett σ values) with logP and EC .

Q. In crystallographic studies, how is the SHELX software suite utilized to determine the crystal structure of 1-(4-methyl-1H-indol-3-yl)butan-2-amine derivatives?

- Data refinement : SHELXL refines X-ray diffraction data using least-squares minimization, achieving R-factors <5% for high-resolution (<1.0 Å) datasets .

- Twinned crystals : SHELXD resolves overlapping reflections in twinned crystals via dual-space algorithms, critical for compounds prone to polymorphism .

- Macromolecular interfaces : SHELXPRO integrates small-molecule coordinates into protein crystallography workflows for studying ligand-enzyme complexes .

Q. How do structural modifications at the indole ring of 1-(4-methyl-1H-indol-3-yl)butan-2-amine affect its receptor binding affinity and selectivity?

- Electron-withdrawing groups (e.g., F, Cl) : Para-substitution on the indole ring increases 5-HT affinity by 10-fold compared to methyl, as seen in fluorinated analogs .

- Steric effects : Bulky substituents at the 3-position reduce off-target binding to dopamine receptors, enhancing selectivity .

- Hydrogen-bond donors : Adding hydroxyl groups improves solubility but may reduce blood-brain barrier permeability, requiring prodrug strategies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.